Cas no 88-68-6 (2-Aminobenzamide)
2-Aminobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminobenzamide
- 2-Aminobenzamide, (Anthranilamide)
- ATA
- Anthranilic acid amide
- O-Aminobenzamide
- Anthranilamide
- 2-AB
- Benzamide, 2-amino-
- Aminobenzamide
- 2-Carbamoylaniline
- Anthranilimidic acid
- Benzamide, o-amino-
- 2-Amino-Benzamide
- Anthranilamide (VAN)
- o-Aminobenzamide (VAN)
- 2-Aminobenzamide (VAN)
- Anthranilimidic acid (VAN)
- Benzoic acid, 2-amino-, amide
- Benzenecarboximidicacid, 2-amino-
- Q1M2WEK6VA
- Benzamide, o-amino- (VAN)
- PXBFMLJZNCDSMP-UHFFFAOYSA-N
- Benzamide
- UNII-Q1M2WEK6VA
- Anthranilamide; 2-carbamoylaniline; anthranilimidic acid
- AKOS000119694
- AI3-28018
- 2- amino-benzamide
- 2-Carbamoylaniline, Anthranilimidic acid
- W-100391
- 28144-70-9
- HSDB 5261
- 2-Amino-Benzamideanthranilamide
- CS-D1680
- NSC 38768
- STL163592
- Oprea1_246280
- 88-68-6
- 4-14-00-01010 (Beilstein Handbook Reference)
- A0262
- Benzamide, o-amino- (VAN) (8CI)
- 2-Amino benzamide
- AMINOBENZAMIDE, 2-
- 2-Aminobenzamide 100 microg/mL in Acetonitrile
- SMR000112353
- DISCONTINUED. Please see O878507
- BDBM33219
- STR02027
- 2AE
- CHEMBL43175
- CHEBI:193638
- anthranilamid-
- 2-amino benzamide, 7
- MFCD00007981
- F3329-0460
- 2-Aminobenzimidic acid
- DTXCID501789
- MLS001066328
- NCGC00247015-02
- o-carbamoylaniline
- NCGC00257966-01
- AC-20346
- Anthranilamide, >=98%
- Z57036632
- NCGC00247015-01
- PS-5040
- EINECS 201-851-2
- D71115
- Oxytocin-d5
- EN300-17791
- ortho-aminobenzamide
- Anthranilamide, matrix substance for MALDI-MS, >=99.0% (HPLC)
- LS-25344
- DTXSID2021789
- 2-aminobenzenecarboxamide
- SCHEMBL38228
- BRN 0508509
- InChI=1/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10
- amino-benzamide
- SCHEMBL11068162
- BBL012278
- AT-057/40177776
- CAS-88-68-6
- NSC38768
- NSC-38768
- Anthranilamide; 2-Carbamoylaniline, Anthranilimidic acid
- HMS2269G08
- 2-aminobenz-amide
- o-amino-benzamide
- Tox21_200412
- 2-AMINOBENZAMIDE [HSDB]
- A842842
- HMS1732D11
- Q27286892
- FT-0611226
- SY001144
- 2-Aminobenzamide (ACI)
- Benzamide, o-amino- (6CI, 7CI, 8CI)
- 2-Aminobenzene-1-carboximidic acid
- SR 4327
- NS00014945
- anthranilic acid imine
- DB-022491
-
- MDL: MFCD00007981
- Inchi: 1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
- InChI Key: PXBFMLJZNCDSMP-UHFFFAOYSA-N
- SMILES: O=C(C1C(N)=CC=CC=1)N
- BRN: 0508509
Computed Properties
- Exact Mass: 136.06400
- Monoisotopic Mass: 136.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 69.1
- Surface Charge: 0
- Tautomer Count: 7
Experimental Properties
- Color/Form: Colorless crystal
- Density: 1.1778 (rough estimate)
- Melting Point: 111-113 °C (lit.)
- Boiling Point: 300 ºC
- Flash Point: Fahrenheit: 388.4 ° f
Celsius: 198 ° c - Refractive Index: 1.5460 (estimate)
- Solubility: <5g/l
- Water Partition Coefficient: Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate.
- PSA: 69.11000
- LogP: 1.64920
- Solubility: Slightly soluble in water.
2-Aminobenzamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H317,H319,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22-36/37/38-43
- Safety Instruction: S26-S36/37
- RTECS:CU8993000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R36/37/38; R43
2-Aminobenzamide Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Aminobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A587100-100mg |
2-Aminobenzamide |
88-68-6 | 100mg |
$ 75.00 | 2023-09-08 | ||
| TRC | A587100-1g |
2-Aminobenzamide |
88-68-6 | 1g |
$ 85.00 | 2023-04-19 | ||
| TRC | A587100-5g |
2-Aminobenzamide |
88-68-6 | 5g |
$ 98.00 | 2023-04-19 | ||
| TRC | A587100-25g |
2-Aminobenzamide |
88-68-6 | 25g |
$ 178.00 | 2023-09-08 | ||
| TRC | A587100-100g |
2-Aminobenzamide |
88-68-6 | 100g |
$ 276.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0262-25g |
2-Aminobenzamide |
88-68-6 | 98.0%(LC&T) | 25g |
¥210.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0262-100g |
2-Aminobenzamide |
88-68-6 | 98.0%(LC&T) | 100g |
¥265.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0262-500g |
2-Aminobenzamide |
88-68-6 | 98.0%(LC&T) | 500g |
¥1050.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AW774-100g |
2-Aminobenzamide |
88-68-6 | 98% | 100g |
¥128.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AW774-25g |
2-Aminobenzamide |
88-68-6 | 98% | 25g |
¥49.0 | 2022-06-10 |
2-Aminobenzamide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Water ; rt
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Hydrazine hydrate (1:1) ; < 1 min, 110 °C
Production Method 14
1.2 4 h, rt
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
2-Aminobenzamide Raw materials
- Anthranilonitrile
- 2-Iodoaniline
- (2-aminophenyl)(1H-benzo[d][1,2,3]triazol-1-yl)methanone
- 2-Aminobenzylamine
- 2-Nitrobenzaldehyde
- benzoyl chloride, 2-amino- (9ci)
- Formamide
- Isatoic anhydride
- 2-Nitrobenzonitrile
- 2-Nitrobenzamide
2-Aminobenzamide Preparation Products
2-Aminobenzamide Suppliers
2-Aminobenzamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-Aminobenzamide
Introduction to 2-Aminobenzamide (CAS No. 88-68-6): Applications and Recent Research Developments
2-Aminobenzamide, with the chemical formula C₇H₇NO₂ and CAS number 88-68-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzamide class, characterized by a benzene ring substituted with an amide group. The structural features of 2-Aminobenzamide make it a versatile intermediate in organic synthesis and a promising candidate for various biological applications.
The benzamide moiety in 2-Aminobenzamide contributes to its unique chemical properties, including solubility in polar solvents and reactivity with nucleophiles. These characteristics have enabled its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Over the years, researchers have explored the potential of 2-Aminobenzamide in modulating biological pathways, particularly those involving enzymes and receptors.
In recent years, 2-Aminobenzamide has been extensively studied for its pharmacological properties. One of the most notable areas of research has been its role as an inhibitor of enzymes involved in inflammation and pain signaling. Studies have demonstrated that derivatives of 2-Aminobenzamide can interact with specific binding sites on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Moreover, 2-Aminobenzamide has shown promise in the field of oncology. Researchers have identified its ability to inhibit kinases that are overexpressed in certain cancer cell lines. By targeting these kinases, 2-Aminobenzamide derivatives can disrupt signaling pathways that promote cell proliferation and survival, making them potential candidates for anticancer therapies. Preclinical studies have highlighted the efficacy of these derivatives in reducing tumor growth and improving survival rates in animal models.
The structural flexibility of 2-Aminobenzamide allows for the synthesis of a wide range of derivatives with enhanced biological activity. Researchers have modified various positions on the benzene ring and the amide group to optimize potency, selectivity, and pharmacokinetic properties. For instance, substituents such as halogens, alkyl groups, and heterocyclic rings have been introduced to improve binding affinity to target proteins.
Recent advances in computational chemistry have further facilitated the design of novel 2-Aminobenzamide derivatives. Molecular docking simulations and virtual screening techniques have enabled researchers to predict the binding interactions between 2-Aminobenzamide analogs and biological targets with high accuracy. This approach has accelerated the discovery process, leading to the identification of lead compounds for further optimization.
In addition to its pharmaceutical applications, 2-Aminobenzamide has found utility in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides due to their ability to inhibit enzymes involved in plant growth regulation. These findings suggest that 2-Aminobenzamide could play a role in developing sustainable agricultural practices by improving crop protection strategies.
The synthesis of 2-Aminobenzamide can be achieved through several routes, including condensation reactions between anilines and carbamic acid derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 2-Aminobenzamide more accessible for industrial applications. Additionally, green chemistry principles have been incorporated into synthetic routes to minimize environmental impact.
The safety profile of 2-Aminobenzamide is another critical aspect that has been thoroughly evaluated. Toxicological studies have assessed its acute and chronic effects on various organisms, providing insights into its potential hazards and safe handling procedures. These studies have informed regulatory guidelines for the use of 2-Aminobenzamide in research and industrial settings.
Future research directions for 2-Aminobenzamide include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that derivatives of this compound may interact with amyloid-beta plaques and tau proteins, which are hallmarks of these conditions. Further investigation could lead to novel therapeutic strategies for these debilitating diseases.
Overall, 2-Aminobenzamide (CAS No. 88-68-6) represents a valuable compound with diverse applications across multiple scientific disciplines. Its structural versatility, coupled with recent advancements in synthetic chemistry and computational biology, continues to drive innovation in drug discovery and agricultural science. As research progresses, the full potential of this compound is expected to be realized, leading to significant advancements in human health and industrial applications.
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